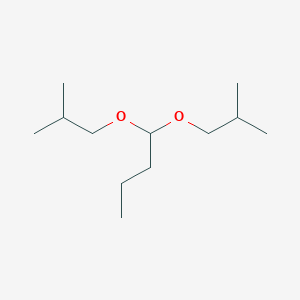
1,1-Diisobutoxy-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diisobutoxy-butane is a chemical compound with the molecular formula C12H26O2. It is commonly used as a solvent in various chemical reactions and is known for its ability to dissolve a wide range of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,1-Diisobutoxy-butane is not well understood. However, it is believed to act as a non-polar solvent, dissolving organic compounds through van der Waals forces and other non-polar interactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,1-Diisobutoxy-butane. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Diisobutoxy-butane as a solvent in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures. However, its main limitation is its high cost compared to other solvents.
Zukünftige Richtungen
There are several potential future directions for the use of 1,1-Diisobutoxy-butane in scientific research. One area of interest is in the development of new polymers and resins for use in various applications. Another potential area of research is in the synthesis of new organic compounds that are sensitive to water and other polar solvents. Additionally, there is potential for the use of 1,1-Diisobutoxy-butane in the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of 1,1-Diisobutoxy-butane involves the reaction of isobutanol with butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1,1-Diisobutoxy-butane as the main product.
Wissenschaftliche Forschungsanwendungen
1,1-Diisobutoxy-butane has been extensively used in scientific research as a solvent for various organic compounds. It is particularly useful in the synthesis of organic compounds that are sensitive to water and other polar solvents. This compound has also been used in the preparation of various polymers and resins.
Eigenschaften
CAS-Nummer |
13002-16-9 |
|---|---|
Produktname |
1,1-Diisobutoxy-butane |
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1,1-bis(2-methylpropoxy)butane |
InChI |
InChI=1S/C12H26O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
UAPNJCMKUJQPBK-UHFFFAOYSA-N |
SMILES |
CCCC(OCC(C)C)OCC(C)C |
Kanonische SMILES |
CCCC(OCC(C)C)OCC(C)C |
Synonyme |
1,1-Diisobutoxybutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



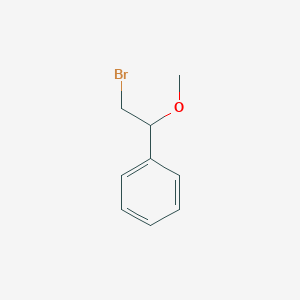

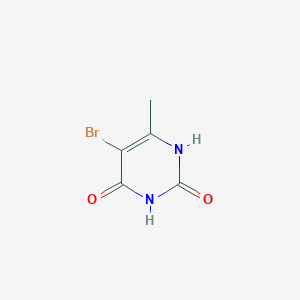
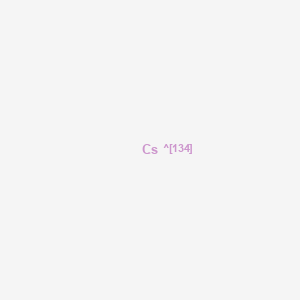
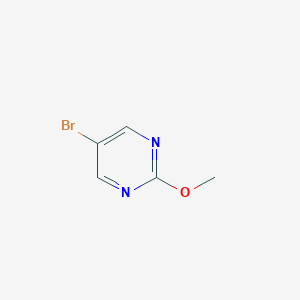
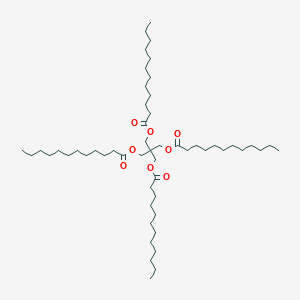
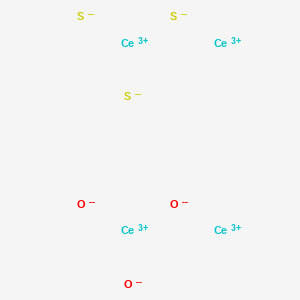
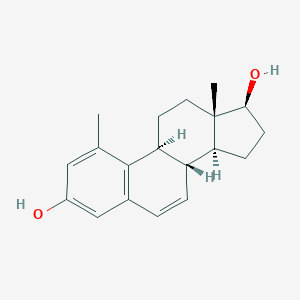
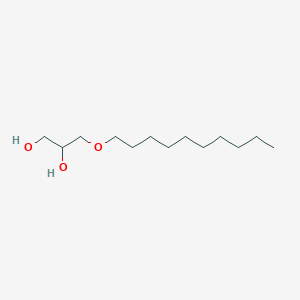
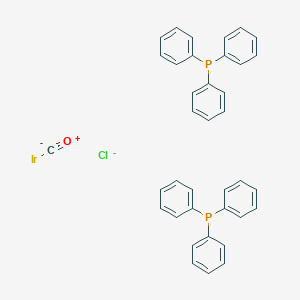

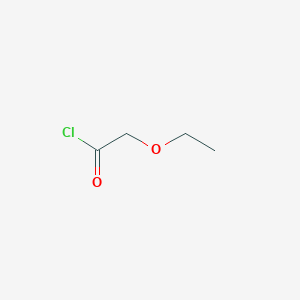
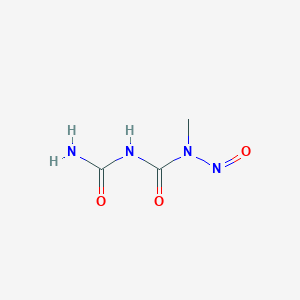
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)